molecular formula C12H9Br2NO2S B7534508 2,5-dibromo-N-phenylbenzene-1-sulfonamide

2,5-dibromo-N-phenylbenzene-1-sulfonamide

Cat. No. B7534508
M. Wt: 391.08 g/mol
InChI Key: MVTUYKAYHAMGDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dibromo-N-phenylbenzene-1-sulfonamide is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative of benzene that has been shown to have various biological and physiological effects. In

Mechanism of Action

The mechanism of action of 2,5-dibromo-N-phenylbenzene-1-sulfonamide involves the inhibition of enzyme activity by binding to the active site of the enzyme. This results in the disruption of the enzyme's function and subsequent physiological effects.
Biochemical and Physiological Effects:
2,5-dibromo-N-phenylbenzene-1-sulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and has potential as an anticancer agent. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2,5-dibromo-N-phenylbenzene-1-sulfonamide in lab experiments include its well-established synthesis method and its ability to inhibit enzyme activity. However, its limitations include its potential toxicity and the need for further research to fully understand its physiological effects.

Future Directions

For research on 2,5-dibromo-N-phenylbenzene-1-sulfonamide include further studies on its potential as an anticancer agent, its anti-inflammatory and antioxidant properties, and its potential as a fluorescent probe for studying protein-drug interactions. Additionally, further research is needed to fully understand its physiological effects and potential toxicity.

Synthesis Methods

The synthesis of 2,5-dibromo-N-phenylbenzene-1-sulfonamide involves the reaction of 2,5-dibromoaniline with benzene sulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate diazonium salt, which is then coupled with benzene sulfonyl chloride to form the final product. The synthesis method has been well established and has been used in various research studies.

Scientific Research Applications

2,5-dibromo-N-phenylbenzene-1-sulfonamide has been widely used in scientific research as a tool to study various biological and physiological processes. It has been shown to inhibit the activity of certain enzymes such as carbonic anhydrase and tyrosinase, which are involved in various physiological processes. It has also been used as a fluorescent probe to study the binding of drugs to proteins.

properties

IUPAC Name

2,5-dibromo-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Br2NO2S/c13-9-6-7-11(14)12(8-9)18(16,17)15-10-4-2-1-3-5-10/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTUYKAYHAMGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dibromo-N-phenylbenzene-1-sulfonamide

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